![molecular formula C24H26N4O5S B2701265 7-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-78-6](/img/no-structure.png)
7-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a quinazolinone group, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the methoxyphenyl group, and the quinazolinone group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be influenced by its molecular structure .Scientific Research Applications
Neuroprotection and Anti-neuroinflammatory Activity
Neuroprotection is crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Researchers have explored the potential of this compound in protecting neurons and reducing neuronal death . Key findings include:
Antimicrobial Applications
Pyrimidine derivatives have shown antimicrobial activity. Evaluating this compound against bacterial and fungal strains could reveal its potential as an antimicrobial agent.
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxyphenylpiperazine with 4-oxobutyl isocyanate to form the intermediate, which is then reacted with 6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one to yield the final product.", "Starting Materials": [ "4-methoxyphenylpiperazine", "4-oxobutyl isocyanate", "6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylpiperazine with 4-oxobutyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate.", "Step 2: Isolation and purification of the intermediate by column chromatography.", "Step 3: Reaction of the intermediate with 6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one in the presence of a suitable solvent and a catalyst to yield the final product.", "Step 4: Isolation and purification of the final product by column chromatography." ] } | |
CAS RN |
688054-78-6 |
Product Name |
7-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one |
Molecular Formula |
C24H26N4O5S |
Molecular Weight |
482.56 |
IUPAC Name |
7-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H26N4O5S/c1-31-17-6-4-16(5-7-17)26-9-11-27(12-10-26)22(29)3-2-8-28-23(30)18-13-20-21(33-15-32-20)14-19(18)25-24(28)34/h4-7,13-14H,2-3,8-12,15H2,1H3,(H,25,34) |
InChI Key |
NCBRBIQEMZAFTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



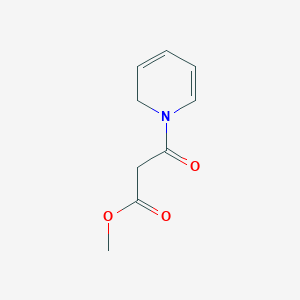
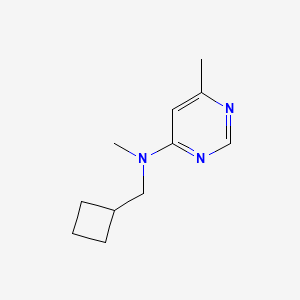
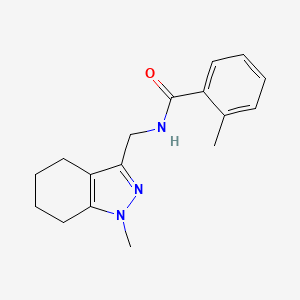
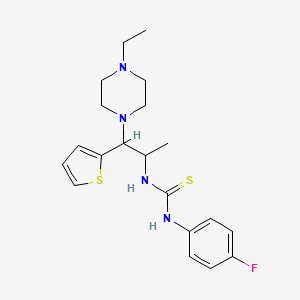
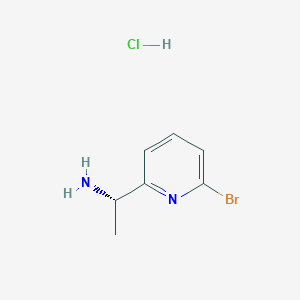
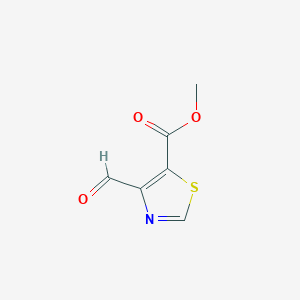
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2701192.png)

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile](/img/structure/B2701195.png)
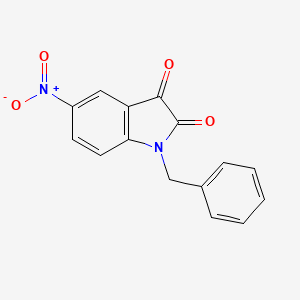
![N-cyclopentyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701199.png)
![[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea](/img/structure/B2701201.png)
![N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2701202.png)
![3-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B2701205.png)